[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYNVMZVYPDEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732125 | |
| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943894-99-3 | |
| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine can be achieved through various methods. One notable method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as bromine or selenium dioxide.
Reduction: Reduction reactions can be performed to obtain dihydro derivatives of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Bromine, aqueous sulphuric acid, glacial acetic acid, selenium dioxide.
Reduction: Various reducing agents, including hydrogen gas and metal catalysts.
Substitution: Hydroxylamine, bases, and other nucleophiles.
Major Products:
Oxidation: Dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine.
Reduction: Dihydro derivatives.
Substitution: 2-amino derivatives.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their biological activities, and synthesis methods:
Structure-Activity Relationships (SAR)
- Methanamine vs.
- Methyl Substitution : The 2-methyl variant () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Hybrid Scaffolds : EW-7197’s imidazole-triazolopyridine hybrid demonstrates that fused heterocycles significantly boost kinase selectivity and potency .
Biological Activity
Overview
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. Its unique structure, characterized by multiple nitrogen atoms, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic potential.
The primary targets of this compound include:
- RORγt : Acts as an inverse agonist.
- JAK1 and JAK2 : Inhibitors affecting the JAK-STAT signaling pathway.
- PHD-1 : Involved in hypoxia signaling and cellular response to oxygen levels.
These interactions lead to various biochemical effects, including altered immune responses and modulation of cell proliferation.
Pharmacokinetics
Research indicates that compounds similar to this compound exhibit good oral bioavailability. For instance, a derivative showed an oral bioavailability of 51% in animal studies with significant systemic exposure (AUC of 1426 ng × h/mL) and peak plasma concentration (Cmax of 1620 ng/mL) .
Biological Activities
The compound has been studied for several biological activities:
- Anticancer Activity : Certain derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. For example, a derivative exhibited an IC50 value of 0.96 μM against MGC-803 cells, inducing apoptosis through mitochondrial pathways and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by modulating cytokine production and immune responses.
- Neurotransmitter Modulation : Its structure suggests interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies
Several studies highlight the compound's efficacy:
- Cancer Therapeutics : A study synthesized a series of derivatives that were evaluated for their ability to inhibit TGF-β type I receptor kinase (ALK5). The most effective compound exhibited an IC50 value of 0.013 μM and was found to be highly selective for ALK5/ALK4 among a panel of 320 kinases .
- RORγt Inhibition : Another study reported the discovery of derivatives that effectively inhibited RORγt activity in vitro and reduced IL-17A production in vivo during cytokine expression assays .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Type | Unique Features | Biological Activity |
|---|---|---|
| [1,2,4]Triazolo[1,5-a]pyrimidines | Similar triazole-pyridine structure | Diverse biological activities |
| [1,2,4]Triazolo[3,4-a]pyridines | Different fusion points on the pyridine ring | Varies based on structural modifications |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine, and what reaction conditions are critical for successful synthesis?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like arylazomalononitrile and aminopyridine derivatives. A common procedure involves refluxing the starting materials in ethanol with catalytic piperidine for 5 hours, followed by cooling, filtration, and recrystallization. Key parameters include temperature control during reflux (80–100°C), solvent polarity, and the use of bases like piperidine to facilitate cyclization .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Structural validation requires a combination of spectral and computational techniques:
- NMR and IR spectroscopy : To identify functional groups (e.g., methanamine -NH2) and aromatic proton environments.
- Mass spectrometry : For molecular weight confirmation.
- Computational tools : Software like Discovery Studio Visualizer and MarvinSketch can model the compound’s 3D structure and compare it with experimental data .
Q. What solvents and purification methods are optimal for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, ethanol) are preferred for solubility during synthesis. Post-reaction, ice-cooled water is used to precipitate the product. Recrystallization from ethanol or acetonitrile enhances purity. For challenging separations, column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in scaled-up syntheses?
- Methodological Answer : Systematic optimization involves:
- Design of Experiments (DoE) : Varying temperature, solvent ratios, and catalyst loading to identify optimal parameters.
- Kinetic studies : Monitoring reaction progress via HPLC or TLC to determine rate-limiting steps.
- Scale-up considerations : Transitioning from batch to flow chemistry for better heat/mass transfer. Evidence from alkylthio-substituted analogs suggests that adjusting haloalkane chain length (CnH2n+1Br) can influence reaction efficiency .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. To address this:
- Structural-activity relationship (SAR) studies : Compare derivatives with systematic substitutions (e.g., nitro, ethynyl groups) to isolate bioactive moieties.
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines.
- Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in pyrazolo[1,5-a]pyrimidine derivatives with inconsistent anticancer results .
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to simulate interactions with enzymes or receptors. The triazole ring’s hydrogen-bonding capacity and methanamine’s flexibility are critical for binding.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS).
- Quantum mechanical calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
Q. How can researchers design experiments to evaluate the photophysical properties of this compound for materials science applications?
- Methodological Answer :
- UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism.
- Time-resolved fluorescence : Determine excited-state lifetimes using time-correlated single-photon counting (TCSPC).
- Theoretical modeling : Compare experimental data with DFT-calculated electronic transitions. Analogous triazolopyridine derivatives show tunable optical properties based on substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
